Cas no 1558371-93-9 ((1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol)

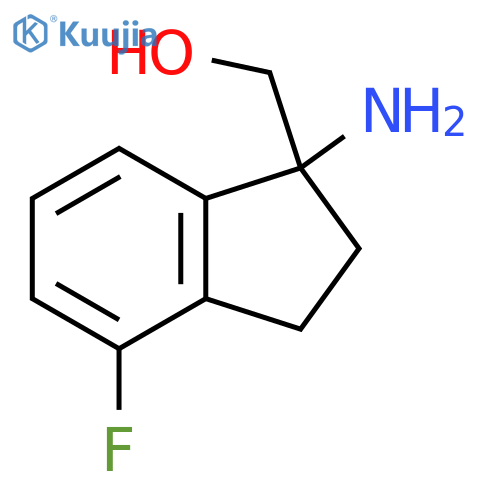

1558371-93-9 structure

商品名:(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol

CAS番号:1558371-93-9

MF:C10H12FNO

メガワット:181.206786155701

MDL:MFCD24365419

CID:5618139

PubChem ID:83069099

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol 化学的及び物理的性質

名前と識別子

-

- AKOS021390223

- 1558371-93-9

- (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol

- EN300-3030532

-

- MDL: MFCD24365419

- インチ: 1S/C10H12FNO/c11-9-3-1-2-8-7(9)4-5-10(8,12)6-13/h1-3,13H,4-6,12H2

- InChIKey: UAVNYZNFNQNECU-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC2=C1CCC2(CO)N

計算された属性

- せいみつぶんしりょう: 181.090292168g/mol

- どういたいしつりょう: 181.090292168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 46.2Ų

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3030532-0.25g |

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol |

1558371-93-9 | 95.0% | 0.25g |

$735.0 | 2025-03-19 | |

| Enamine | EN300-3030532-1.0g |

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol |

1558371-93-9 | 95.0% | 1.0g |

$800.0 | 2025-03-19 | |

| Enamine | EN300-3030532-10.0g |

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol |

1558371-93-9 | 95.0% | 10.0g |

$3438.0 | 2025-03-19 | |

| Enamine | EN300-3030532-0.1g |

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol |

1558371-93-9 | 95.0% | 0.1g |

$703.0 | 2025-03-19 | |

| Enamine | EN300-3030532-2.5g |

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol |

1558371-93-9 | 95.0% | 2.5g |

$1568.0 | 2025-03-19 | |

| Enamine | EN300-3030532-5.0g |

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol |

1558371-93-9 | 95.0% | 5.0g |

$2318.0 | 2025-03-19 | |

| Enamine | EN300-3030532-1g |

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol |

1558371-93-9 | 1g |

$800.0 | 2023-09-06 | ||

| Enamine | EN300-3030532-10g |

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol |

1558371-93-9 | 10g |

$3438.0 | 2023-09-06 | ||

| Enamine | EN300-3030532-5g |

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol |

1558371-93-9 | 5g |

$2318.0 | 2023-09-06 | ||

| Enamine | EN300-3030532-0.05g |

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol |

1558371-93-9 | 95.0% | 0.05g |

$671.0 | 2025-03-19 |

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

1558371-93-9 ((1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol) 関連製品

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量